

An In-depth Technical Guide to 6-chloro-5-nitro-1H-indole

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Compound of Interest

Compound Name: 6-chloro-5-nitro-1H-indole

CAS No.: 172078-39-6

Cat. No.: B2433556

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Introduction and Overview

6-chloro-5-nitro-1H-indole is a halogenated and nitrated derivative of the indole heterocyclic system. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. The introduction of a chloro group at the 6-position and a nitro group at the 5-position significantly modulates the electronic properties of the indole ring, rendering it a versatile intermediate for the synthesis of more complex molecules.

The electron-withdrawing nature of both the chloro and nitro substituents deactivates the benzene portion of the molecule towards electrophilic substitution, while also influencing the reactivity of the pyrrole ring. This electronic profile makes **6-chloro-5-nitro-1H-indole** a valuable building block for drug discovery programs, particularly in the development of targeted therapies where specific substitutions are required to optimize binding affinity and pharmacokinetic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers in organic synthesis and drug development.

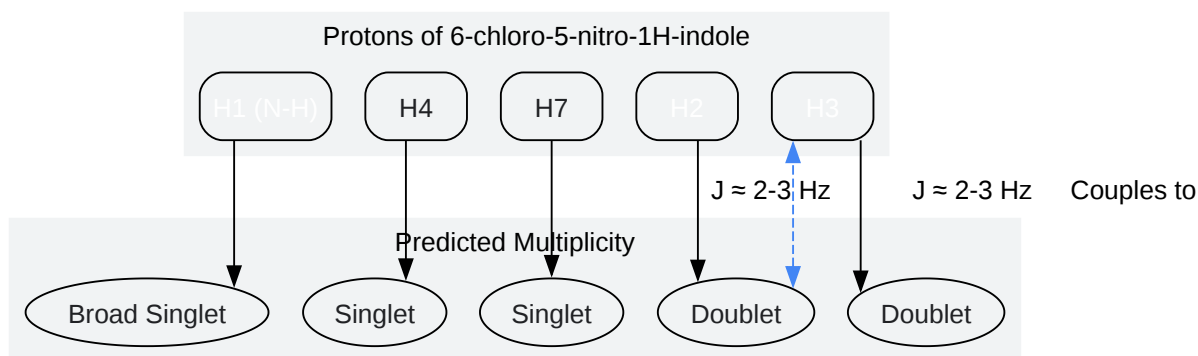
Physicochemical and Structural Properties

6-chloro-5-nitro-1H-indole is typically a pale-yellow to yellow-brown solid at room temperature.^[1] Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring.

Table 1: Core Properties of **6-chloro-5-nitro-1H-indole**

Property	Value	Source(s)
CAS Number	172078-39-6	[2][3]
Molecular Formula	C ₈ H ₅ ClN ₂ O ₂	[2]
Molecular Weight	196.59 g/mol	[3]
IUPAC Name	6-chloro-5-nitro-1H-indole	[2]
Appearance	Pale-yellow to Yellow-brown Solid	[1]
Purity	Typically ≥98%	[3]
InChI Key	WZVBKWHXWRBUHL- UHFFFAOYSA-N	[2][3]
Canonical SMILES	<chem>C1=C(C=C2C(=C1)NC=C2)Cl</chem> [O-]	[2]

Molecular Structure Diagram



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Caption: Predicted ^1H NMR signal multiplicities for **6-chloro-5-nitro-1H-indole**.

^{13}C NMR Spectroscopy

In a proton-decoupled ^{13}C NMR spectrum, eight distinct signals are expected. The carbons attached to or near the electron-withdrawing groups (C5, C6) and the nitro group will be significantly shifted.

- C5 & C6: The carbon bearing the nitro group (C5) and the carbon bearing the chloro group (C6) will be significantly affected, with expected shifts in the δ 140-145 ppm and δ 125-130 ppm ranges, respectively.
- Other Aromatic Carbons: The remaining carbons of the benzene ring (C4, C7, C3a, C7a) will resonate in the typical aromatic region of δ 110-140 ppm.
- Pyrrole Ring Carbons (C2, C3): These carbons typically appear more upfield. C2 is generally found around δ 120-125 ppm, while the electron-rich C3 is expected around δ 100-105 ppm.

[4]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Vibration Type
N-H (Indole)	3350 - 3450	Stretching
C-H (Aromatic)	3050 - 3150	Stretching
C=C (Aromatic)	1580 - 1620	Stretching
N-O (Nitro)	1500 - 1550	Asymmetric Stretching
N-O (Nitro)	1330 - 1370	Symmetric Stretching

Causality: The nitro group absorbances are particularly diagnostic. The strong, distinct peaks for asymmetric and symmetric stretching are a hallmark of nitroaromatic compounds. [5] The N-H stretch is often a sharp to moderately broad peak.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would reveal the molecular weight and characteristic fragmentation patterns.

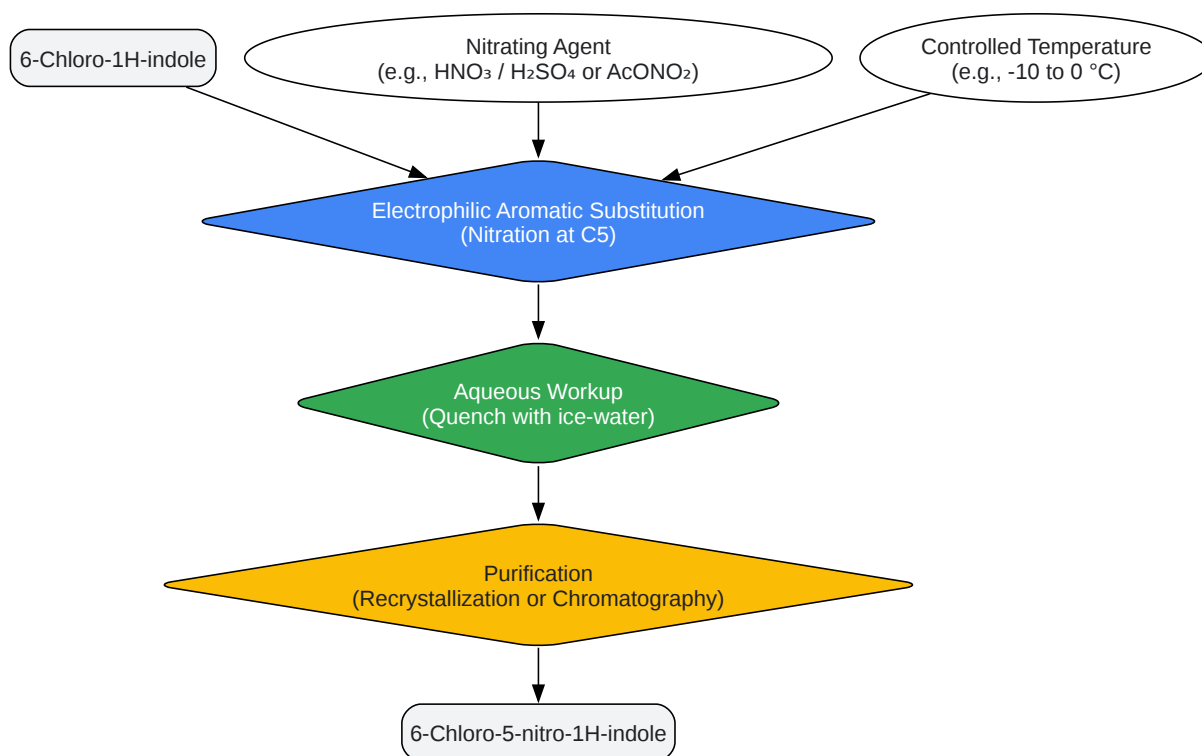
- **Molecular Ion (M⁺):** A prominent peak is expected at m/z 196, corresponding to the molecular weight. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak (the M+2 peak) at m/z 198 with approximately one-third the intensity of the M⁺ peak will be observed, which is a definitive indicator of a single chlorine atom.
- **Key Fragments:** The fragmentation of nitroindoles is well-documented. [1][6] Common neutral losses from the molecular ion include:
 - Loss of NO₂ (46 Da): A significant fragment at m/z 150.
 - Loss of NO (30 Da): A fragment at m/z 166.
 - Subsequent loss of HCN (27 Da) from indole ring fragmentation is also common. [7]

Synthesis Methodology: Electrophilic Nitration

A plausible and direct synthesis of **6-chloro-5-nitro-1H-indole** involves the electrophilic nitration of the commercially available precursor, 6-chloro-1H-indole. Indole itself readily undergoes nitration, typically at the C3 position. However, the presence of substituents on the benzene ring can direct nitration to the benzene portion of the molecule.

The directing effects of the C6-chloro group (ortho, para-directing but deactivating) would favor substitution at the C5 and C7 positions. Given the steric hindrance at C7 from the fused pyrrole ring, nitration is strongly favored at the C5 position.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **6-chloro-5-nitro-1H-indole**.

Experimental Protocol: Nitration of 6-Chloro-1H-indole

Trustworthiness Note: This protocol is a representative procedure based on established methods for indole nitration. [8][9] Researchers should first perform this reaction on a small scale to optimize conditions. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

- **Reaction Setup:** To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 6-chloro-1H-indole (1.0 eq.) and a suitable solvent such as acetic anhydride or concentrated sulfuric acid.
- **Cooling:** Cool the stirred solution to a temperature between -10 °C and 0 °C using an ice-salt or dry ice-acetone bath. Maintaining low temperature is critical to prevent over-nitration and polymerization side reactions. [8]3. **Preparation of Nitrating Agent:** In a separate flask, carefully prepare the nitrating mixture. For mixed acid nitration, slowly add concentrated nitric acid (1.1 eq.) to cold, concentrated sulfuric acid. For a milder alternative, acetyl nitrate can be generated in situ by adding nitric acid to acetic anhydride.
- **Addition:** Add the pre-cooled nitrating mixture dropwise to the indole solution via the dropping funnel. The rate of addition should be controlled to ensure the internal temperature does not rise above 0 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at low temperature for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Carefully pour the reaction mixture over crushed ice with vigorous stirring to quench the reaction. The crude product should precipitate as a solid.
- **Isolation and Purification:** Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Potential Transformations

The presence of two electron-withdrawing groups makes **6-chloro-5-nitro-1H-indole** an electron-deficient heterocycle. This electronic nature dictates its reactivity.

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group using various standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl, Fe/AcOH). This transformation yields 5-amino-6-chloro-1H-indole, a valuable diamine intermediate for building more complex heterocyclic systems.
- **N-Functionalization:** The N-H proton of the indole is acidic and can be deprotonated with a suitable base (e.g., NaH, KOH) to form an indolide anion. This anion is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, acyl chlorides) to afford N-substituted derivatives. [10] This is a key strategy for modulating the compound's biological activity and solubility.
- **Reactivity of the Pyrrole Ring:** While the overall system is electron-deficient, the C3 position of the pyrrole ring remains the most nucleophilic carbon. However, its reactivity towards electrophiles is significantly diminished compared to unsubstituted indole. Under certain conditions, radical additions may be favored at the C2 position. [11][12]

Applications in Research and Drug Discovery

While specific applications for **6-chloro-5-nitro-1H-indole** are not extensively documented, its structure is highly relevant to modern drug discovery. It serves primarily as a key synthetic intermediate.

- **Scaffold for Anticancer Agents:** Nitroindole derivatives have been investigated as ligands that bind to and stabilize G-quadruplex DNA structures, which are implicated in the regulation of oncogenes like c-Myc. [10] The **6-chloro-5-nitro-1H-indole** scaffold provides a foundation for synthesizing libraries of compounds to explore this therapeutic strategy.
- **Intermediate for Kinase Inhibitors:** Substituted indoles and the related indazoles are core components of many small-molecule kinase inhibitors used in oncology. The functional groups on **6-chloro-5-nitro-1H-indole** allow for regioselective modifications, such as converting the nitro group to an amine for amide bond formation or using the chloro group as a handle for cross-coupling reactions to build molecular complexity.

- Precursor for Serotonin Receptor Ligands: The indole core is central to serotonin and its receptors. Halogenated indoles, in particular, are key components of drugs targeting these receptors. For instance, the structurally related 6-chloro-5-fluoroindole is a core part of the 5-HT_{2C} receptor agonist Ro 60-0175. [13] This highlights the potential of **6-chloro-5-nitro-1H-indole** as a precursor for novel CNS-active agents.

Safety and Handling

As a laboratory chemical, **6-chloro-5-nitro-1H-indole** should be handled with care, following standard safety protocols.

Table 3: GHS Hazard Information

Hazard Class	Code	Statement
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Sensitization	H317	May cause an allergic skin reaction

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [3]* Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place. Keep away from light. [3]

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